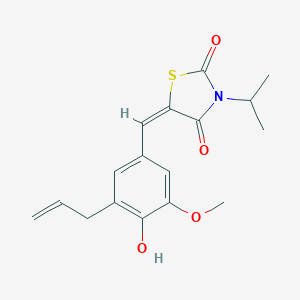
4-(Benzylamino)-5-nitro-2-phenylpyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzylamino)-5-nitro-2-phenylpyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The exact mechanism of action of 4-(Benzylamino)-5-nitro-2-phenylpyridazin-3-one is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, it has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division.
Biochemical and Physiological Effects:
4-(Benzylamino)-5-nitro-2-phenylpyridazin-3-one has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, this compound has been shown to possess anti-inflammatory, antifungal, and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(Benzylamino)-5-nitro-2-phenylpyridazin-3-one is its potential as a new anticancer drug. However, there are also some limitations associated with this compound. For instance, its solubility in water is relatively low, which may limit its use in certain experiments. Moreover, the exact mechanism of action of this compound is not fully understood, which may hinder its development as a new drug.
Orientations Futures
There are several future directions for the research on 4-(Benzylamino)-5-nitro-2-phenylpyridazin-3-one. One of the most promising directions is to further investigate its anticancer activity and explore its potential as a new drug for the treatment of various types of cancer. Moreover, the development of new synthesis methods and the optimization of the existing methods can also lead to the discovery of new compounds with improved properties. Additionally, the investigation of the mechanism of action of this compound can provide insights into the development of new drugs with similar or improved activities.
Méthodes De Synthèse
4-(Benzylamino)-5-nitro-2-phenylpyridazin-3-one can be synthesized using various methods. One of the most common methods involves the condensation of 2-amino-4-nitropyridine with benzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrazine hydrate to obtain the desired compound.
Applications De Recherche Scientifique
4-(Benzylamino)-5-nitro-2-phenylpyridazin-3-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, this compound has been shown to possess anti-inflammatory, antifungal, and antibacterial properties.
Propriétés
Formule moléculaire |
C17H14N4O3 |
|---|---|
Poids moléculaire |
322.32 g/mol |
Nom IUPAC |
4-(benzylamino)-5-nitro-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C17H14N4O3/c22-17-16(18-11-13-7-3-1-4-8-13)15(21(23)24)12-19-20(17)14-9-5-2-6-10-14/h1-10,12,18H,11H2 |
Clé InChI |
WOTVHGIKDWQERB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=C(C=NN(C2=O)C3=CC=CC=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)CNC2=C(C=NN(C2=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-bromo-4-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B286237.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B286239.png)
![4-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzonitrile](/img/structure/B286240.png)
![1-phenyl-3-propyl-2-thioxo-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylene)dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B286241.png)
![3-Isopropyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B286243.png)
![(5E)-1-(3-fluorophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286244.png)
![2-{4-[4-({5-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,5-dioxo-1-imidazolidinyl}-N-(4-methylphenyl)acetamide](/img/structure/B286246.png)
![(5E)-3-(propan-2-yl)-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B286247.png)
![(5E)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286248.png)
![2-[4-(4-isopropylbenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide](/img/structure/B286252.png)


![2-(4-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,5-dioxo-1-imidazolidinyl)-N-(4-methylphenyl)acetamide](/img/structure/B286257.png)